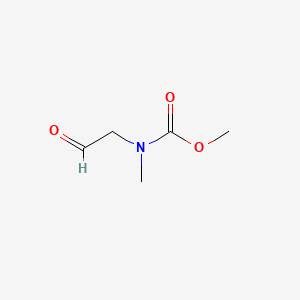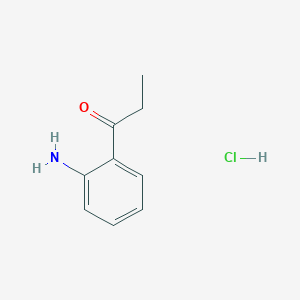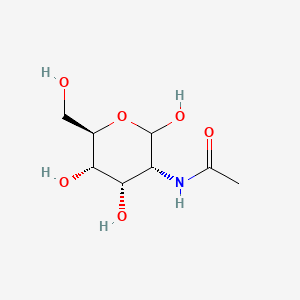![molecular formula C25H22N2Si B13818264 [Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
[Phenyl(triphenylsilyl)methylidene]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Phenyl(triphenylsilyl)methylidene]hydrazine is a chemical compound that features a hydrazine functional group bonded to a phenyl group and a triphenylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Phenyl(triphenylsilyl)methylidene]hydrazine typically involves the reaction of triphenylsilyl chloride with phenylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
[Phenyl(triphenylsilyl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding azides or nitroso compounds, while reduction may produce amines or hydrazines.
科学的研究の応用
[Phenyl(triphenylsilyl)methylidene]hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which [Phenyl(triphenylsilyl)methylidene]hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, it may participate in redox reactions that generate reactive oxygen species, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Triphenylmethylamine: Similar in structure but lacks the hydrazine group.
Phenylhydrazine: Contains the hydrazine group but lacks the triphenylsilyl group.
Triphenylsilyl chloride: Used as a precursor in the synthesis of [Phenyl(triphenylsilyl)methylidene]hydrazine.
Uniqueness
This compound is unique due to the presence of both the hydrazine and triphenylsilyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups allows for versatile chemical transformations and interactions with biological targets.
特性
分子式 |
C25H22N2Si |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
[phenyl(triphenylsilyl)methylidene]hydrazine |
InChI |
InChI=1S/C25H22N2Si/c26-27-25(21-13-5-1-6-14-21)28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,26H2 |
InChIキー |
JHGZGBXCEUSJNT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NN)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)-](/img/structure/B13818189.png)
![Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate](/img/structure/B13818192.png)



![1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene-](/img/structure/B13818211.png)
![3-[[5-Bromo-3-[[2-fluoro-6-[[(4-methoxyphenyl)methyl]amino]-4-pyridinyl]methyl]-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]-5-methyl-benzonit](/img/structure/B13818217.png)



![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
